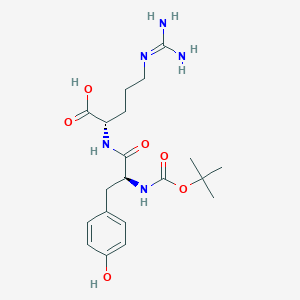
N-(tert-Butoxycarbonyl)-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-Butoxycarbonyl)-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithine is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amino groups during chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithine typically involves the protection of the amino groups using the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often involve heating the mixture of the amine and di-tert-butyl dicarbonate in a solvent like tetrahydrofuran (THF) at around 40°C .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and output .
Analyse Chemischer Reaktionen
Types of Reactions
N-(tert-Butoxycarbonyl)-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.
Hydrochloric Acid (HCl): Another reagent for Boc deprotection.
Oxalyl Chloride: Used in mild deprotection reactions.
Major Products Formed
The major products formed from these reactions include the deprotected amine, which can then be used in further synthetic steps to create more complex molecules .
Wissenschaftliche Forschungsanwendungen
N-(tert-Butoxycarbonyl)-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithine has several scientific research applications:
Peptide Synthesis: Used as a building block in the synthesis of peptides due to its protected amino groups.
Medicinal Chemistry: Employed in the development of pharmaceuticals where protection of amino groups is necessary during synthesis.
Biological Studies: Used in studies involving enzyme-substrate interactions and protein modifications.
Wirkmechanismus
The mechanism of action of N-(tert-Butoxycarbonyl)-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithine primarily involves the protection and deprotection of amino groups. The Boc group protects the amino group from unwanted reactions during synthesis and can be removed under acidic conditions to reveal the free amine . This allows for selective reactions to occur at other functional groups without interference from the amino group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(tert-Butoxycarbonyl)-N’-methylethylenediamine: Another compound with a Boc-protected amine.
N-(tert-Butoxycarbonyl)-1,2-diaminoethane: Similar in structure and used for similar purposes in organic synthesis.
Uniqueness
N-(tert-Butoxycarbonyl)-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithine is unique due to its specific structure, which includes both a tyrosyl and an ornithine moiety. This makes it particularly useful in peptide synthesis where these amino acid residues are required .
Eigenschaften
CAS-Nummer |
189056-54-0 |
|---|---|
Molekularformel |
C20H31N5O6 |
Molekulargewicht |
437.5 g/mol |
IUPAC-Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C20H31N5O6/c1-20(2,3)31-19(30)25-15(11-12-6-8-13(26)9-7-12)16(27)24-14(17(28)29)5-4-10-23-18(21)22/h6-9,14-15,26H,4-5,10-11H2,1-3H3,(H,24,27)(H,25,30)(H,28,29)(H4,21,22,23)/t14-,15-/m0/s1 |
InChI-Schlüssel |
TYTRSSKDMCQEOQ-GJZGRUSLSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


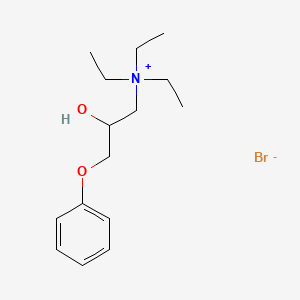
![4-{1-[(Trimethylsilyl)oxy]ethenyl}benzonitrile](/img/structure/B12568071.png)
![(2R)-2-[(E)-(2,3-Dihydro-1H-inden-1-ylidene)amino]butan-1-ol](/img/structure/B12568078.png)
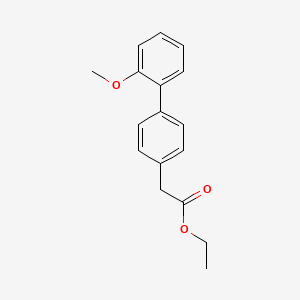
![1,4,7,10-Tetraazacyclododecane, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12568090.png)
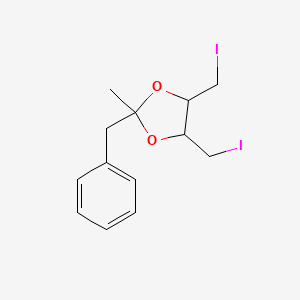

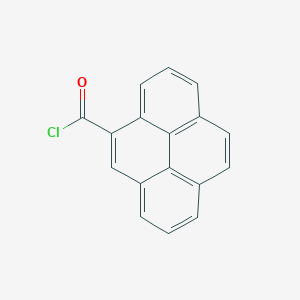
![2-[(Chloroacetyl)oxy]ethyl N-ethyl-N-(3-methylphenyl)-beta-alaninate](/img/structure/B12568124.png)


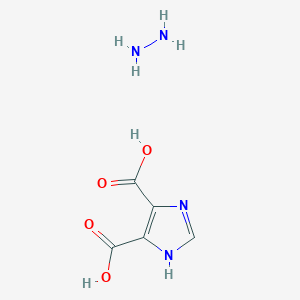
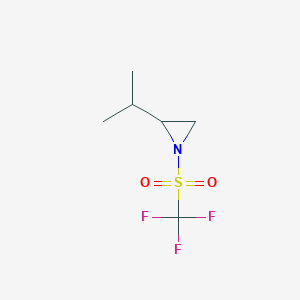
![Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indazol-2-yl-amine](/img/structure/B12568144.png)
